Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

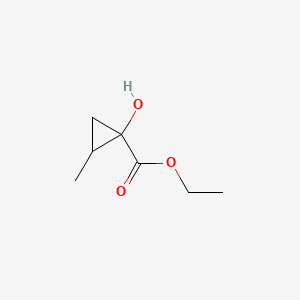

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate (C₇H₁₂O₃) exhibits a cyclopropane ring with substituents at positions 1 and 2. The 1-hydroxy group (-OH) and 2-methyl group (-CH₃) are attached to adjacent carbons, while the ethyl ester (-COOCH₂CH₃) is bonded to the 1-position. This configuration creates a non-planar, bicyclic-like structure due to the cyclopropane ring’s inherent strain.

Key Structural Features:

The stereochemistry of the cyclopropane ring is critical. The substituents’ spatial arrangement (cis or trans) affects electronic and steric interactions. Computational studies suggest that the hydroxyl and methyl groups adopt a cis configuration to minimize steric clashes, though experimental confirmation is required.

Spectroscopic Identification Techniques

Spectroscopic methods provide critical insights into the compound’s molecular architecture. Below are the key techniques and their applications:

Nuclear Magnetic Resonance (NMR)

¹H NMR:

- Ethyl Ester: Quartet (δ 4.1–4.3 ppm, J = 7.2 Hz) for -OCH₂CH₃ and triplet (δ 1.3–1.4 ppm) for -CH₃.

- Cyclopropane Protons: Complex multiplets (δ 1.6–2.5 ppm) due to restricted rotation and ring strain.

- Hydroxyl Proton: Broad singlet (δ 1.5–2.5 ppm), often exchanged in D₂O.

¹³C NMR:

- Carbonyl Carbon: δ 170–175 ppm (ester C=O).

- Cyclopropane Carbons: δ 20–30 ppm (C1 and C2), influenced by substituents.

Infrared (IR) Spectroscopy

Key Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O Stretch | 1750–1700 | Strong |

| Hydroxyl O–H Stretch | 3500–3200 | Broad |

| Cyclopropane C–C | 1200–1000 | Medium |

| Methyl C–H Stretch | 2850–2750 | Medium |

IR confirms the presence of the ester, hydroxyl, and methyl groups.

Mass Spectrometry (MS)

Electron Ionization (EI) MS:

Computational Modeling of Cyclopropane Ring Strain Effects

Cyclopropane’s strain arises from angle strain (bond angles ≈60° vs. ideal 109.5°) and torsional strain (eclipsed C–C bonds). Computational methods quantify these effects:

The hydroxyl group stabilizes the ring via hydrogen bonding, while the methyl group increases steric strain. These effects are additive, as seen in highly substituted cyclopropanes.

Properties

IUPAC Name |

ethyl 1-hydroxy-2-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQKUIOKSROIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 1-hydroxy-2-methylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclopropane ring significantly alter melting points, solubility, and reactivity:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The chlorocarbonyl group in the first compound increases reactivity toward nucleophilic substitution, reflected in its high yield (90%) and moderate melting point (138–140°C) .

- Hydrogen-Bonding Groups: The sulfamoylphenylcarbamoyl substituent (mp 180–183°C) demonstrates stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions), leading to higher thermal stability .

- Aromatic vs.

Reactivity and Stability

- Hydroxyl vs. Chlorocarbonyl: The hydroxyl group in the target compound is less electrophilic than chlorocarbonyl, reducing susceptibility to nucleophilic attack but enhancing hydrogen-bonding capacity.

- Ester Hydrolysis: Ethyl esters (e.g., ) are more resistant to hydrolysis than methyl esters (), balancing lipophilicity and metabolic stability .

- Ring Strain: All cyclopropane derivatives exhibit ring strain, but substituents like methyl () or phenyl () may stabilize the ring through steric or electronic effects .

Biological Activity

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring, which contributes to its biological activity through unique steric and electronic properties. The presence of the hydroxyl group enhances its reactivity, potentially allowing it to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, which can lead to therapeutic effects. For example, compounds with similar structures have demonstrated inhibition of key metabolic enzymes involved in cancer progression and inflammation .

- Antimicrobial Activity : Research indicates that cyclopropane-containing compounds possess antimicrobial properties. This compound may exhibit similar effects against a range of pathogens, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Activity

A study focusing on cyclopropane derivatives highlighted their potential as anticancer agents. This compound was evaluated alongside other derivatives for its ability to inhibit the growth of cancer cell lines. The results indicated that compounds with similar structural motifs could induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Apoptosis induction |

| Similar Cyclopropane Derivative | HeLa (cervical cancer) | 8.7 | ROS-mediated apoptosis |

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. Preliminary results suggest that the compound exhibits significant inhibitory effects, comparable to established antibiotics. Further studies are needed to elucidate the specific mechanisms involved.

Future Directions for Research

Given the promising biological activities associated with this compound, several avenues for future research can be proposed:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects are essential. This includes studying its interactions with specific enzymes and receptors.

- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

- Structural Modifications : Exploring analogs and derivatives could enhance the biological activity and selectivity of this compound for specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of precursors (e.g., vinyl ethers or esters) using transition-metal catalysts (e.g., rhodium or palladium) under controlled temperatures (40–80°C). Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reactants are critical to minimize by-products like unstrained esters . Post-reaction purification via column chromatography (e.g., EtOAc:petroleum ether) ensures >85% purity. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (1–5 mol%) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.38 ppm for cyclopropane CH protons) confirm stereochemistry and functional groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 341.1433) .

- X-ray Crystallography : Resolves cyclopropane ring geometry and hydroxyl group orientation (bond angles: ~60° for cyclopropane carbons) .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence reactivity in nucleophilic or electrophilic substitutions?

- Methodological Answer : The ring’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening reactions. For example:

- Nucleophilic Attack : Hydroxyl groups undergo esterification with acyl chlorides in anhydrous DMF, requiring base (e.g., Et₃N) to neutralize HCl by-products .

- Electrophilic Additions : Cyclopropane C-H bonds react with halogens (e.g., Br₂) under UV light, forming dihalogenated derivatives. Kinetic studies (via GC-MS) show rate constants (k) ~10⁻³ s⁻¹ at 25°C .

Q. What computational methods (e.g., DFT) predict the compound’s stability and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models reveal intramolecular hydrogen bonding (O-H···O=C, bond length ~1.8 Å) stabilizes the hydroxyl group .

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2), showing a docking score of −7.2 kcal/mol, suggesting anti-inflammatory potential .

Q. How to resolve contradictions in spectral data (e.g., HRMS deviations >0.02 Da)?

- Methodological Answer : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.